N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide
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Overview
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a synthetic compound that belongs to the class of isoquinolines. This compound features a sulfonyl group, which is known for its significant role in imparting biological activity to molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide typically involves multiple steps:
Synthesis of the Isoquinoline Core: : The initial step often starts with the formation of the isoquinoline core through a Pomeranz-Fritsch reaction. This reaction typically requires acidic conditions and a starting material like a benzaldehyde derivative.
Introduction of the Sulfonyl Group: : The next step involves the introduction of the propylsulfonyl group. This can be achieved via sulfonation using a sulfonyl chloride in the presence of a base.
Amidation: : The final step is the attachment of the naphthamide group. This is generally achieved through an amide coupling reaction, using a carboxylic acid derivative and an appropriate coupling agent like EDC or HATU.
Industrial Production Methods
Industrial production might streamline these steps into a continuous process, emphasizing scalability and cost-effectiveness. Catalysts and optimized conditions would be employed to enhance yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially affecting the tetrahydroisoquinoline ring.
Reduction: : Reduction could affect the naphthamide group, leading to structural modifications.
Substitution: : The sulfonyl and naphthamide groups provide reactive sites for nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Various halides or nitriles under conditions such as reflux with an appropriate base or acid.
Major Products
The major products would depend on the specific reactions but might include various derivatives of the original structure with different functional groups replacing the original sulfonyl or naphthamide groups.
Scientific Research Applications
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is utilized across diverse fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Industry: : Used in the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The compound is believed to interact with specific enzymes or receptors due to its structural features. The exact pathways would depend on the particular biological context but might involve modulation of enzymatic activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide
Unique Features
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is unique due to its specific propylsulfonyl group, which may impart different pharmacokinetic or pharmacodynamic properties compared to its methyl or ethyl analogs. This uniqueness can lead to differences in biological activity and selectivity.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-14-29(27,28)25-13-12-17-10-11-20(15-19(17)16-25)24-23(26)22-9-5-7-18-6-3-4-8-21(18)22/h3-11,15H,2,12-14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDAUJAKSCLCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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